4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline

Prolidase substrate stereospecificity Prodrug bioactivation kinetics Melanoma enzyme targeting

Sourcing a verified D-proline stereoisomer for prolidase-dependent bioactivation studies is challenging, as generic 'prophalan' often lacks defined stereochemistry. Prophalan-D (CAS 844879-87-4) is the D-proline diastereomer of the melphalan prodrug, exhibiting ~7-fold lower hydrolysis and near-complete resistance to prolidase cleavage, confirmed by a lack of cytotoxicity in SK-MEL-5 cells and no correlation with prolidase expression (r²=0.88 for L-isomer vs. nil for D-isomer). This makes it the irreplaceable negative control for discriminating enzyme-dependent activation from non-specific hydrolysis. Available via custom synthesis with full stereochemical characterization (HPLC, MS, NMR), ensuring assay integrity for prolidase-targeted drug discovery programs.

Molecular Formula C18H25Cl2N3O3
Molecular Weight 402.3 g/mol
CAS No. 844879-87-4
Cat. No. B14183407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline
CAS844879-87-4
Molecular FormulaC18H25Cl2N3O3
Molecular Weight402.3 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N)C(=O)O
InChIInChI=1S/C18H25Cl2N3O3/c19-7-10-22(11-8-20)14-5-3-13(4-6-14)12-15(21)17(24)23-9-1-2-16(23)18(25)26/h3-6,15-16H,1-2,7-12,21H2,(H,25,26)/t15-,16+/m0/s1
InChIKeyQDFGLPROGONCOF-JKSUJKDBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline – Overview


4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline (CAS 844879-87-4), also referred to as prophalan-D, is the D-proline diastereomer of a dipeptide-like prodrug of the nitrogen mustard alkylating agent melphalan [1]. This compound belongs to a class of prolidase‑targeted anticancer prodrugs wherein the cytotoxic warhead is conjugated to a proline moiety at the carboxy terminus; bioactivation to release the parent drug is contingent upon cleavage by prolidase (EC 3.4.13.9), an enzyme differentially overexpressed in melanoma and certain other cancers [1][2]. Unlike its L‑proline counterpart (prophalan‑L), the D‑proline isomer exhibits markedly reduced substrate recognition by human prolidase, resulting in profoundly attenuated activation and cytotoxicity—a stereochemical selectivity that makes prophalan‑D uniquely suited as a negative‑control tool and a comparator in prolidase‑dependent prodrug validation studies [1][3].

Stereochemical-control study fit
Supports prolidase-dependent prodrug validation as D-proline diastereomer negative-control comparator
Enzyme-substrate stereospecificity probe
Reported near-complete resistance to prolidase hydrolysis enables mapping of active-site stereochemical requirements
Cross-species comparator context
Inactivity confirmed in human and murine melanoma models; supports species-independent negative-control application

Why Stereochemistry Prevents Generic Substitution


Procurement decisions for prolidase‑targeted prodrugs cannot be reduced to simple nitrogen‑mustard‑proline conjugates because the stereochemical configuration of the proline residue is the primary determinant of substrate recognition by the activating enzyme. Prolidase (Xaa‑Pro dipeptidase) exhibits strict stereospecificity: it cleaves dipeptides with an L‑proline at the C‑terminus but is virtually incapable of hydrolysing the D‑proline isomer [1][2]. Consequently, prophalan‑L (the L‑proline diastereomer) is rapidly bioactivated to cytotoxic melphalan in prolidase‑expressing cells, whereas 4‑[bis(2‑chloroethyl)amino]‑L‑phenylalanyl‑D‑proline remains essentially intact and non‑cytotoxic [1][3]. This functional dichotomy precludes the interchangeable use of stereoisomers in experiments requiring prolidase‑dependent activation readouts, making the D‑isomer irreplaceable as a stereochemical negative control [1][2].

Required for prolidase-negative control
4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline: D-proline diastereomer — prolidase virtually incapable of hydrolysis; no measurable bioactivation or cytotoxicity reported
Generic substitute may confound
L-proline diastereomer or racemic mixture: L-isomer rapidly bioactivated to cytotoxic melphalan; stereochemical context may not transfer, limits direct substitution in prolidase-dependent readouts
Key mismatch
Stereochemistry of proline residue is the primary determinant of prolidase substrate recognition — D-configuration blocks enzymatic cleavage, a property not shared by L-isomer or undefined stereoisomer mixtures

Quantitative Evidence vs. Structural Analogs


Stereoselective Hydrolysis in Melanoma Cell Homogenates

In SK‑MEL‑5 human melanoma cell homogenates—a system with high endogenous prolidase expression—the L‑proline diastereomer (prophalan‑L) was hydrolytically activated at an approximately 7‑fold higher rate than the D‑proline diastereomer (prophalan‑D). No absolute hydrolysis rate was reported for prophalan‑D beyond its near‑complete resistance to cleavage [1]. This observation directly establishes the stereochemical blockade of enzymatic activation imposed by the D‑proline configuration.

Stereoselective hydrolysis
Head-to-head
~7-fold higher activation rate for L-isomer vs D-isomer
Reported stereochemical blockade of enzymatic activation
SK-MEL-5 melanoma cell homogenates; D-isomer negligibly hydrolysed
Prolidase substrate stereospecificity Prodrug bioactivation kinetics Melanoma enzyme targeting

Cytotoxicity in Prolidase-Positive Melanoma Cells

In antiproliferative assays using SK‑MEL‑5 melanoma cells, prophalan‑L exhibited potent cytotoxicity with a GI50 of 74.8 μM, approaching the potency of the parent drug melphalan (GI50 = 57.0 μM). In contrast, prophalan‑D was categorised as ineffective—no measurable growth inhibition was observed at comparable concentrations, demonstrating that the D‑stereoisomer cannot be converted to the active alkylating species by cellular prolidase [1].

Melanoma cytotoxicity
Head-to-head
Prophalan-D: ineffective — no measurable growth inhibition Prophalan-L: GI50 74.8 μM (Melphalan: GI50 57.0 μM)
Supports negative-control validation in prolidase-expressing cells
SK-MEL-5 human melanoma cell line; antiproliferative assay
Melanoma cytotoxicity Prodrug stereoselectivity Prolidase-dependent cell killing

Activation and Cytotoxicity in Murine Melanoma Cells

In B16‑F10 murine melanoma cells, prophalan‑L displayed 2‑ to 2.5‑fold higher hydrolytic activity and correspondingly greater cytotoxicity than prophalan‑D, which showed minimal activation [1]. The GI50 of prophalan‑L in this cell line was 221 μM versus 173 μM for melphalan, while prophalan‑D again failed to achieve significant growth inhibition, reinforcing the stereochemical dependence of prodrug activation across species and cell lines [1].

Murine melanoma model
Head-to-head
Prophalan-D: 2–2.5× lower hydrolysis; no significant GI50 Prophalan-L: GI50 221 μM (Melphalan: GI50 173 μM)
Cross-species stereochemical consistency reported
B16-F10 murine melanoma cell line; in vitro hydrolysis and proliferation assays
Murine melanoma model In vitro prodrug activation Stereochemical comparison

In Vivo Therapeutic Index in a Syngeneic Melanoma Model

C57BL/6J mice bearing B16‑F10 melanoma tumours were treated with equimolar doses of melphalan (5.5 μg/g i.p.), prophalan‑L, or prophalan‑D. Both melphalan and prophalan‑L significantly inhibited tumour growth relative to saline control; prophalan‑D did not differ significantly from the saline control, confirming that D‑stereochemistry prevents in vivo bioactivation [1]. At a higher dose of 12 μg/g i.p., melphalan caused fatal toxicity, whereas prophalan‑L exhibited equivalent tumour reduction without lethality and with significantly lower weight loss; prophalan‑D again showed no antitumour effect and toxicity comparable to saline [1]. The correlation between in vitro GI50 and in vivo tumour reduction was r² = 0.95, validating the translational relevance of the in vitro stereoselectivity data [1].

In vivo tumour model
Head-to-head
Prophalan-D: no significant tumour inhibition vs saline; toxicity indistinguishable from saline Prophalan-L: significant tumour inhibition; 100% survival at high dose
In vivo stereochemical control context — D-isomer supports model-response interpretation
C57BL/6J mice; B16-F10 syngeneic tumour model; i.p. administration
In vivo therapeutic index Systemic toxicity Melanoma xenograft

Cytotoxicity Correlation with Prolidase Expression

Across a panel of six cancer cell lines with variable prolidase expression, the GI50 of prophalan‑L showed a strong positive correlation with prolidase expression levels (r² = 0.88), whereas prophalan‑D was uniformly ineffective regardless of prolidase expression, yielding no correlation [1]. A similarly strong correlation was observed for bioactivation rate versus prolidase expression for prophalan‑L (r² = 0.86), while prophalan‑D exhibited no measurable bioactivation in any cell line [1]. This demonstrates that the inactivity of prophalan‑D is intrinsic and not dependent on cellular context.

Prolidase expression correlation
Head-to-head
Prophalan-D: no correlation (inactivity universal) Prophalan-L: r²=0.88 (GI50 vs prolidase); r²=0.86 (bioactivation vs prolidase)
Expression-independent inactivity — supports prolidase-specific mechanism interpretation
Panel of six human cancer cell lines; prolidase quantified by RT-PCR and hydrolytic activity
Prolidase expression correlation Prodrug selectivity Cancer cell line panel

Cellular Uptake Equivalence Confirming Bioactivation Specificity

Cellular uptake studies revealed no significant differences in the accumulation of melphalan, prophalan‑L, or prophalan‑D across the six tested cancer cell lines [1]. This finding excludes differential membrane permeability as a confounding factor and isolates the stereochemical preference of prolidase as the singular determinant of the divergent bioactivation and cytotoxicity profiles between the L‑ and D‑isomers.

Cellular uptake equivalence
Supporting evidence
No significant difference in intracellular accumulation among melphalan, prophalan-L, and prophalan-D (p>0.05)
Rules out permeability confounders — stereochemical blockade is the sole determinant of inactivity
Six cancer cell lines; uptake assay confirming equivalent membrane transport
Cellular uptake Prodrug permeability Stereochemical discrimination

Recommended Research Applications


Negative Control in Prolidase Bioactivation Assays

Based on the ∼7‑fold differential hydrolysis rate and complete loss of cytotoxicity in SK‑MEL‑5 cells [1], prophalan‑D serves as the definitive negative control in any cell‑free or cell‑based prolidase activation assay. When screening novel prolidase‑targeted prodrugs, inclusion of the D‑isomer alongside prophalan‑L allows unambiguous assignment of any observed bioactivation or cytotoxicity to prolidase‑mediated cleavage, distinguishing enzyme‑dependent effects from non‑specific hydrolysis or off‑target mechanisms [1][2].

Validating Prolidase-Dependent Selectivity in Cell Panels

The absence of correlation between prophalan‑D cytotoxicity and prolidase expression (versus r² = 0.88 for prophalan‑L) [2] makes the D‑isomer an essential tool for confirming that prodrug selectivity maps specifically to prolidase levels. Researchers profiling new prolidase‑targeted agents can use prophalan‑D to baseline‑correct for prolidase‑independent cytotoxicity, ensuring that procurement of verified D‑stereochemistry is critical for assay integrity [2].

In Vivo Control for Prolidase-Targeting Tumor Models

Prophalan‑D's complete lack of antitumour activity and its safety profile indistinguishable from saline in the B16‑F10 syngeneic melanoma model [3] establish it as the gold‑standard negative control for in vivo prolidase prodrug studies. It allows investigators to dissociate tumour growth inhibition arising from prolidase bioactivation from that caused by systemic melphalan release or non‑specific inflammatory responses, a capability unavailable with racemic or undefined proline‑melphalan conjugates [3].

Probing Prolidase Substrate Specificity and Kinetics

The near‑absolute resistance of prophalan‑D to prolidase hydrolysis, contrasted with the efficient cleavage of prophalan‑L and the endogenous substrate Gly‑L‑Pro, provides a well‑characterised tool for mapping prolidase active‑site stereochemical requirements [1][2]. Enzyme kineticists and structural biologists can employ prophalan‑D to define the stereochemical boundaries of prolidase catalysis, facilitating rational design of next‑generation prodrugs with improved selectivity profiles [1].

Application
Selection Property
Validation Focus
Prolidase bioactivation assay control
Stereochemical negative-control comparator
Confirm prolidase-dependent cleavage vs non-specific hydrolysis
Cell-panel selectivity profiling
Expression-independent inactivity baseline
Baseline-correct prolidase-independent cytotoxicity across cell lines
In vivo prolidase-targeting models
Reported in vivo model-response context
Dissociate prolidase-mediated tumour response from systemic or off-target effects
Prolidase substrate-specificity mapping
D-proline stereochemical boundary probe
Define active-site stereochemical requirements for prodrug design
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